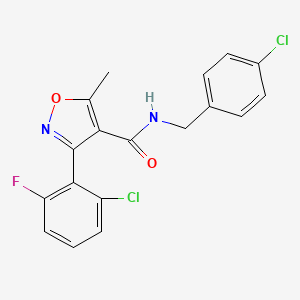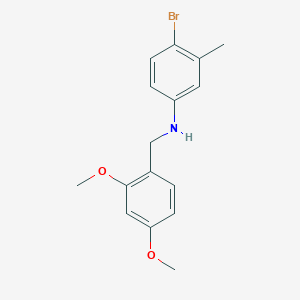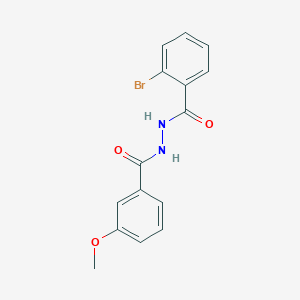
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1beta, tumor necrosis factor-alpha, and interleukin-6. It can also reduce the activity of matrix metalloproteinases, which are involved in tissue destruction during inflammation. Additionally, this compound can increase the production of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments include its ability to reduce inflammation, pain, and fever. It can also be used to study the role of cyclooxygenase enzymes in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of infectious diseases, such as viral and bacterial infections. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.
In conclusion, N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which can reduce inflammation, pain, and fever. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.
合成法
The synthesis of N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 4-chlorobenzylamine with 2-chloro-6-fluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with methyl isoxazole-4-carboxylate to obtain the final compound.
科学的研究の応用
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and infectious diseases.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O2/c1-10-15(18(24)22-9-11-5-7-12(19)8-6-11)17(23-25-10)16-13(20)3-2-4-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZXMRBBZAUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)
![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)